![molecular formula C17H21N3O3S B267312 4-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267312.png)
4-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CCT251545 and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
CCT251545 inhibits the activity of PAK4 by binding to the ATP-binding site of the protein kinase. This binding prevents the transfer of phosphate groups to downstream targets, ultimately leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that CCT251545 induces apoptosis in cancer cells, leading to a decrease in cell viability and proliferation. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in metastasis prevention.
Vorteile Und Einschränkungen Für Laborexperimente
CCT251545 has several advantages for use in lab experiments, including its specificity for PAK4 and its ability to induce apoptosis in cancer cells. However, limitations include the need for further studies to determine its safety and efficacy in animal models and potential toxicity concerns.
Zukünftige Richtungen
There are several potential future directions for the study of CCT251545. One area of interest is the development of combination therapies that include CCT251545 and other anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and to explore its potential as a therapeutic agent for other diseases beyond cancer.
Synthesemethoden
The synthesis of CCT251545 involves several steps, including the preparation of the cyclopropylcarbonyl isothiocyanate intermediate, which is then reacted with the appropriate amine to form the carbamothioyl intermediate. The final step involves the reaction of the carbamothioyl intermediate with the appropriate benzamide derivative to form the final product.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been studied for its potential applications in cancer research. Specifically, this compound has been shown to inhibit the activity of the protein kinase PAK4, which is involved in the regulation of cell growth and survival. Inhibition of PAK4 activity has been shown to induce apoptosis in cancer cells, making CCT251545 a potential candidate for cancer therapy.
Eigenschaften
Produktname |
4-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide |
---|---|
Molekularformel |
C17H21N3O3S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-(cyclopropanecarbonylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H21N3O3S/c21-15(18-10-14-2-1-9-23-14)11-5-7-13(8-6-11)19-17(24)20-16(22)12-3-4-12/h5-8,12,14H,1-4,9-10H2,(H,18,21)(H2,19,20,22,24) |
InChI-Schlüssel |
FLUFDLLDAKRWTB-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.